molecular formula C25H27FN2O5S B2516148 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide CAS No. 451482-72-7

5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide

Cat. No.: B2516148
CAS No.: 451482-72-7
M. Wt: 486.56
InChI Key: ULGDJJKEBOPQSL-UHFFFAOYSA-N
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Description

5-(N-(3,4-Dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide is a sulfamoylbenzamide derivative characterized by a 2-fluorobenzamide core substituted with a 4-ethylphenyl group and a sulfamoyl moiety linked to a 3,4-dimethoxyphenethyl chain. This compound shares structural similarities with antiviral, antifungal, and enzyme-targeting agents, as sulfamoylbenzamides are known for their bioactivity.

Properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O5S/c1-4-17-5-8-19(9-6-17)28-25(29)21-16-20(10-11-22(21)26)34(30,31)27-14-13-18-7-12-23(32-2)24(15-18)33-3/h5-12,15-16,27H,4,13-14H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGDJJKEBOPQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of 3,4-dimethoxyphenethylamine using chlorosulfonic acid to form the corresponding sulfamoyl chloride.

    Coupling with Fluorobenzamide: The sulfamoyl chloride intermediate is then reacted with 2-fluorobenzamide in the presence of a base such as triethylamine to form the desired product.

    Introduction of the Ethylphenyl Group: The final step involves the alkylation of the intermediate with 4-ethylphenyl bromide under basic conditions to yield 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted products with new nucleophilic groups.

Scientific Research Applications

5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s structural uniqueness lies in its 3,4-dimethoxyphenethyl sulfamoyl group and 4-ethylphenyl substitution. Key analogs for comparison include:

Compound Name / ID (Source) Core Structure Substituents on Sulfamoyl Group Aromatic Ring Modifications
Target Compound 2-Fluorobenzamide 3,4-Dimethoxyphenethyl 4-Ethylphenyl
SW088799 4-Fluorobenzamide Butyl(methyl)sulfamoyl 4-Ethylphenyl
LMM5 Benzamide + 1,3,4-oxadiazole Benzyl(methyl)sulfamoyl 4-Methoxyphenylmethyl
4a (N-Cyclopentylsulfamoyl analog) 2-Fluorobenzamide Cyclopentyl 3,4-Difluorophenyl
Compound 55 (3,4-dimethoxyphenyl triazinyl) 4-Chlorobenzamide + triazine 5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-yl 4-Methylphenyl

Key Observations :

  • Methoxy groups may improve solubility relative to halogenated analogs (e.g., 3,4-difluorophenyl in 4a).
  • Aromatic Substitutions : The 4-ethylphenyl group balances hydrophobicity, similar to SW088799’s 4-ethylphenyl , whereas LMM5 incorporates a heterocyclic oxadiazole for enhanced target binding .
Physicochemical Properties
Property Target Compound (Inferred) Compound 55 4a LMM5
Melting Point (°C) Not reported 255–258 Not reported Not reported
Solubility Moderate (methoxy groups) Low (chloro) Moderate (cyclopentyl) Low (oxadiazole)
Synthetic Yield Not reported ~33% 81% Purchased
  • Melting Points : Compounds with electron-donating groups (e.g., methoxy in Compound 55 ) exhibit lower melting points (255–258°C) compared to halogenated analogs (e.g., 277–279°C for trifluoromethyl-substituted Compound 52 ).
  • Synthetic Efficiency : Yields vary significantly with substituents; cyclopentyl derivatives (e.g., 4a) achieve 81% yield , while bulkier groups (e.g., octahydroindole in 4i) drop to 26% .

Biological Activity

The compound 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with several functional groups, including a sulfamoyl group and dimethoxyphenyl substituents , which are critical for its biological interactions. The general molecular formula can be represented as C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S.

Structural Components

ComponentDescription
Benzamide CoreCentral structure providing stability
Sulfamoyl GroupEnhances solubility and biological activity
Dimethoxyphenyl GroupContributes to interaction with biological targets

Antitumor Activity

Recent studies have indicated that compounds similar to 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide exhibit significant antitumor properties . For instance, in vitro assays demonstrated that related compounds show high efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827) .

Case Study: In Vitro Assays

  • Cell Lines Tested: A549, HCC827, NCI-H358
  • Assay Types: 2D and 3D viability assays
  • Results:
    • Compound IC50 values ranged from 0.850.85 to 6.75μM6.75\mu M across different cell lines.
    • Notably, some compounds showed moderate cytotoxicity on normal lung fibroblast cells (MRC-5), indicating potential dose-limiting toxicity .

The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. This can lead to:

  • Inhibition of Tumor Growth: By interfering with cellular signaling pathways.
  • DNA Interaction: Some studies suggest binding within the minor groove of DNA, impacting replication and transcription processes .

Antimicrobial Activity

In addition to antitumor effects, compounds in this class have shown promising antimicrobial activity . This is particularly relevant in the context of developing new antibiotics against resistant strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar molecules.

Compound NameAntitumor Activity (IC50)Antimicrobial Activity
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide<6.75μM<6.75\mu MModerate
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide<5.00μM<5.00\mu MHigh
(E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid<4.00μM<4.00\mu MLow

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